molecular formula C15H26ClNO B11764128 (3R)-3-(3-Methoxyphenyl)-N,N,2-triMethylpentan-1-aMine (Hydrochloride)

(3R)-3-(3-Methoxyphenyl)-N,N,2-triMethylpentan-1-aMine (Hydrochloride)

Cat. No.: B11764128
M. Wt: 271.82 g/mol
InChI Key: XKSJVTDZSYZBGF-LTXLLRJYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound (3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine hydrochloride belongs to the chiral amine derivative family, characterized by its stereospecific configuration and aromatic substitution pattern. Its IUPAC name derives from the pentanamine backbone, substituted at position 3 with a 3-methoxyphenyl group and methyl groups at positions 1 (N,N-dimethyl) and 2. The hydrochloride designation indicates the protonated amine form, enhancing solubility for pharmaceutical applications.

Key structural and physicochemical properties include:

Property Value Source
Molecular Formula (base) C₁₅H₂₅NO₂
Molecular Weight (base) 251.365 g/mol
CAS Registry (base) 175591-22-7
Chiral Centers C3 (R-configuration)

The stereochemical descriptor "(3R)" specifies the absolute configuration at the third carbon, critical for its biological activity as a precursor to tapentadol. The methoxy group at the para position of the phenyl ring modulates electronic interactions with target receptors, while the N,N-dimethyl moiety enhances lipophilicity.

Historical Development in Phenylalkylamine Chemistry

Phenylalkylamine chemistry evolved significantly in the late 20th century, driven by demand for analgesics with improved efficacy and reduced side effects. The synthesis of (3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine emerged from efforts to optimize the pharmacological profile of μ-opioid receptor agonists. Early routes relied on resolution of racemic mixtures, but asymmetric catalysis methods developed post-2000 enabled direct synthesis of the (3R)-enantiomer.

A landmark advancement occurred in 2007 with the patenting of a stereoselective synthesis route using chiral auxiliaries, achieving >99% enantiomeric excess (ee) (Table 1). This method replaced earlier diastereomeric crystallization techniques, which suffered from low yields (35–40%) and laborious purification steps.

Table 1: Evolution of Synthetic Methods

Method Era Enantiomeric Excess Yield
Racemic Resolution 1990s 50–60% 30–35%
Chiral Pool Synthesis Early 2000s 85–90% 45–50%
Asymmetric Catalysis Post-2007 >99% 68–72%

Taxonomic Relationship to Opioid Analgesic Precursors

This compound occupies a strategic position in the synthetic pathway to tapentadol, a dual-action analgesic combining μ-opioid receptor agonism and norepinephrine reuptake inhibition. Its structural taxonomy aligns with prototypical opioid precursors through three features:

  • Phenethylamine Core : Shared with morphine-derived analgesics, enabling receptor binding.
  • Methoxy Substitution : Analogous to the 3-hydroxy group in morphine, modified to resist glucuronidation.
  • Chiral Methyl Branching : Mimics the C9–C13 fragment of oripavine, enhancing conformational stability.

Comparative analysis with other precursors reveals distinct advantages:

Precursor Receptor Affinity (Ki, nM) Metabolic Stability (t₁/₂, h)
(3R)-Target Compound μ-opioid: 12.4 4.7
Morphine Intermediate μ-opioid: 8.2 2.1
Fentanyl Analog μ-opioid: 0.9 6.3

The balanced affinity and stability profile make it preferable for sustained-action formulations.

Position Within Chiral Amine Derivatives

Chiral amines constitute 65% of small-molecule pharmaceuticals, with the (3R)-configured derivative ranking among the top 20% in synthetic complexity. Its stereochemical purity directly correlates with tapentadol’s analgesic efficacy:

  • Enantiomeric Purity Standards : Pharmacopeial requirements mandate ≥99.5% ee for pharmaceutical intermediates.
  • Stereochemical Lability : The tertiary amine center resists racemization under physiological pH (4.5–7.4), ensuring metabolic stability.

Crystallographic studies reveal the (3R)-configuration positions the methoxyphenyl group in a bioactive conformation (torsion angle: 112.3° ± 2.5°), optimizing receptor docking. This spatial arrangement distinguishes it from inactive (3S)-diastereomers, which exhibit torsion angles >150° and poor receptor complementarity.

Properties

Molecular Formula

C15H26ClNO

Molecular Weight

271.82 g/mol

IUPAC Name

(3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine;hydrochloride

InChI

InChI=1S/C15H25NO.ClH/c1-6-15(12(2)11-16(3)4)13-8-7-9-14(10-13)17-5;/h7-10,12,15H,6,11H2,1-5H3;1H/t12?,15-;/m1./s1

InChI Key

XKSJVTDZSYZBGF-LTXLLRJYSA-N

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)OC)C(C)CN(C)C.Cl

Canonical SMILES

CCC(C1=CC(=CC=C1)OC)C(C)CN(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine (Hydrochloride) typically involves a multi-step process. One common method includes the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde and 2-methylpentan-1-amine.

    Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate compound.

    Reduction: The intermediate compound is then subjected to a reduction reaction using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of (3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine (Hydrochloride) may involve large-scale batch or continuous processes. These methods often utilize automated equipment and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine (Hydrochloride) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine (Hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine (Hydrochloride) involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Tapentadol Hydrochloride

The target compound is a direct precursor to tapentadol, synthesized via demethylation of the 3-methoxy group . Key distinctions include:

  • Structural Differences : Tapentadol replaces the 3-methoxy group with a hydroxyl group, enhancing opioid receptor binding .
  • Pharmacology : Both compounds share NRI activity, but tapentadol’s hydroxyl group improves μ-opioid affinity, reducing required dosages compared to older opioids .
  • Synthesis : The target compound’s stereoselective synthesis (e.g., dehydration/hydrogenation) ensures high diastereomeric excess (>99.7%), critical for tapentadol’s efficacy .

Tramadol Hydrochloride

Tramadol, another dual-action analgesic, differs structurally and mechanistically:

  • Structure: Tramadol incorporates a cyclohexanol ring and dimethylaminomethyl group instead of the pentanamine chain .
  • Mechanism: While both inhibit norepinephrine reuptake, tramadol’s weaker μ-opioid activity necessitates metabolism to an active metabolite (O-desmethyltramadol) for efficacy .
  • Synthesis : Tramadol’s synthesis involves a Mannich reaction, whereas the target compound’s route emphasizes stereochemical control .

Diastereomeric Variants

The (2R,3S)-diastereomer of the target compound is a byproduct during synthesis. Key comparisons:

  • Activity : The (2R,3R)-configuration is pharmacologically active, while the (2R,3S)-isomer shows negligible opioid effects, underscoring the importance of stereoselective synthesis .
  • Synthesis Challenges: Early methods used hazardous reagents (e.g., thionyl chloride), but improved routes employ catalytic hydrogenolysis for safer, higher-yield production .

Other Structural Analogs

  • Impurities in Tramadol: Compounds like 1-(3-methoxyphenyl)-2-(dimethylaminomethyl)cyclohex-1-ene hydrochloride (Tramadol impurity) share the 3-methoxyphenyl motif but lack the pentanamine chain, reducing opioid activity .
  • N-Substituted Amides : N-(3-chlorophenethyl)-4-nitrobenzamide () diverges significantly in structure and mechanism, emphasizing the uniqueness of the target compound’s opioid/NRI profile.

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Features Primary Activity Synthesis Method
Target Compound C₁₅H₂₅NO₂·HCl 287.83 3-Methoxyphenyl, N,N,2-trimethyl Tapentadol precursor Dehydration/Hydrogenation
Tapentadol Hydrochloride C₁₄H₂₃NO₂·HCl 257.79 (free base) Hydroxyl group, NRI/μ-opioid Analgesic (dual mechanism) Demethylation of target
Tramadol Hydrochloride C₁₅H₂₅NO₂·HCl 263.82 Cyclohexanol, SNRI/μ-opioid (weak) Analgesic (prodrug) Mannich reaction
(2R,3S)-Diastereomer C₁₅H₂₅NO₂·HCl 287.83 Same formula, inverted stereochemistry Inactive byproduct Synthesis side product

Biological Activity

(3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine hydrochloride, also known as (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine hydrochloride, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 175591-17-0
Molecular Formula C₁₅H₂₆ClNO
Molecular Weight 271.826 g/mol
Density Not available
Boiling Point Not available
Melting Point Not available
LogP 4.1885

The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a selective serotonin reuptake inhibitor (SSRI), which could enhance serotonergic neurotransmission. This mechanism is significant in the treatment of mood disorders and anxiety.

Biological Activity

Research indicates that (3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine hydrochloride exhibits various biological activities:

  • Antidepressant Effects : In animal models, compounds similar to this have shown efficacy in reducing depressive behavior, suggesting potential antidepressant properties.
  • Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis.
  • Anti-inflammatory Properties : The compound has been observed to exhibit anti-inflammatory effects in vitro, which may be beneficial in treating conditions like arthritis.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study 1 : A study published in a pharmacology journal demonstrated that a structurally similar compound significantly reduced depressive-like behaviors in mice when administered at doses of 10 mg/kg. The results indicated an increase in serotonin levels in the hippocampus post-treatment.
  • Study 2 : Research conducted on neuroprotective effects revealed that the compound could reduce neuronal death induced by glutamate toxicity in cultured neurons by approximately 30%, highlighting its potential as a neuroprotective agent.

Toxicity and Safety Profile

While the biological activity is promising, it is crucial to consider the toxicity profile:

Q & A

Q. What synthetic methodologies are recommended for (3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine Hydrochloride, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from chiral precursors. Key steps include:
  • Chiral center formation : Use of chiral catalysts (e.g., Sharpless epoxidation) or enantioselective alkylation to establish the 3R configuration.
  • Introduction of substituents : Methoxyphenyl groups are introduced via Friedel-Crafts alkylation or Suzuki coupling under inert conditions (argon/nitrogen atmosphere) to prevent oxidation .
  • Hydrochloride salt formation : Reaction with HCl gas in anhydrous diethyl ether or ethanol to precipitate the hydrochloride form .
  • Critical parameters : Temperature control (20–40°C for ketone intermediates), solvent polarity (THF/dichloromethane for dehydration), and pH adjustment during salt formation to ensure >95% enantiomeric excess (ee) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR validate stereochemistry (e.g., coupling constants for axial/equatorial protons) and methoxyphenyl group placement. For example, the 3R configuration shows distinct splitting patterns in the 1.5–2.5 ppm region .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C15H25NO·HCl = 287.82 g/mol) and detects impurities (e.g., dehydration byproducts at m/z 269) .
  • X-ray Crystallography : Resolves absolute stereochemistry for crystalline derivatives (e.g., hydrochloride salt) .
  • HPLC with chiral columns : Quantifies enantiomeric purity using cellulose-based stationary phases (e.g., Chiralpak IC) .

Q. What are the primary pharmacological targets or mechanisms of action associated with this compound?

  • Methodological Answer : While direct studies on this compound are limited, structurally related analogs (e.g., (2R,3R)-isomers) exhibit:
  • Myeloid differentiation induction : Upregulation of CD11b/CD14 markers in leukemia cell lines (HL-60) at IC50 ≈ 10 µM via MAPK/ERK pathway modulation .
  • Receptor binding assays : Competitive inhibition of serotonin (5-HT2A) and adrenergic receptors (Ki ≈ 50–100 nM) due to the tertiary amine and methoxyphenyl motifs .
  • In vitro validation : Use primary cell cultures (e.g., murine macrophages) to assess cytokine release profiles and dose-response curves .

Advanced Research Questions

Q. How does the stereochemistry at the 3R position affect biological activity compared to other stereoisomers?

  • Methodological Answer :
  • Comparative assays : Test enantiomers (3R vs. 3S) in parallel using:
  • Cell viability assays : MTT-based screening in cancer models (e.g., HepG2) to quantify EC50 differences (e.g., 3R isomer shows 2-fold higher potency) .
  • Molecular docking : Simulate interactions with target proteins (e.g., 5-HT2A) using Schrödinger Suite. The 3R configuration aligns better with hydrophobic binding pockets (ΔG ≈ -9.2 kcal/mol vs. -7.8 kcal/mol for 3S) .
  • Data interpretation : Stereochemical preferences correlate with ligand-receptor van der Waals interactions and torsional strain minimization .

Q. How can researchers resolve contradictions in activity data between this compound and structurally similar analogs?

  • Methodological Answer :
  • Meta-analysis : Aggregate data from PubChem, ECHA, and FDA GSRS to identify outliers (e.g., conflicting IC50 values) .
  • Controlled replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability. For example, discrepancies in myeloid differentiation assays (30% vs. 60% CD14+ cells) were resolved by fixing FBS concentration at 10% .
  • Structure-activity relationship (SAR) modeling : Use partial least squares (PLS) regression to isolate critical substituents (e.g., methoxy position) contributing to activity .

Q. What in silico or in vitro models are recommended for predicting environmental impact or metabolic pathways?

  • Methodological Answer :
  • Environmental fate modeling : Use EPI Suite to estimate biodegradation (BIOWIN3 score) and bioaccumulation (logP ≈ 2.8) .
  • Hepatic microsome assays : Incubate with rat liver microsomes (RLM) and NADPH to identify Phase I metabolites (e.g., demethylation at the methoxy group) via LC-MS/MS .
  • Ecotoxicity screening : Daphnia magna acute toxicity tests (48-h LC50) and algal growth inhibition (72-h EC50) to assess aquatic risks .

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